2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in various synthetic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylbenzenes, are known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that the trifluoromethyl group often contributes to the bioactivity of a compound by enhancing its lipophilicity, metabolic stability, and binding affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)phenyl, undergoes bromination to introduce the bromo group at the 2-position.
Formation of Dioxaborolane Ring: The brominated intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the dioxaborolane ring.
The reaction conditions often involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction parameters are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boron center can be oxidized to form boronic acids or esters.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: K2CO3, NaOH
Solvents: Toluene, DMF, THF
Oxidizing Agents: H2O2, NaBO3
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids/Esters: Formed via oxidation.
Scientific Research Applications
2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates with improved pharmacokinetic properties.
Industry: Applied in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the trifluoromethyl group.
4,4,5,5-Tetramethyl-2-(4-trifluoromethylphenyl)-1,3,2-dioxaborolane: Similar structure but different substitution pattern.
Uniqueness
The presence of the trifluoromethyl group in 2-[2-bromo-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
1595078-04-8 |
---|---|
Molecular Formula |
C13H15BBrF3O2 |
Molecular Weight |
351 |
Purity |
95 |
Origin of Product |
United States |
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